molecular formula C21H16ClN3O2 B251690 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B251690
M. Wt: 377.8 g/mol
InChI Key: WFEQQCOYANRAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is classified as a Bruton's tyrosine kinase (BTK) inhibitor, which means that it targets a specific enzyme that is involved in the growth and survival of cancer cells.

Mechanism of Action

As a BTK inhibitor, 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide works by blocking the activity of the BTK enzyme, which is responsible for activating several signaling pathways that are involved in the growth and survival of cancer cells. By inhibiting this enzyme, 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can effectively prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide have been extensively studied in both preclinical and clinical settings. These studies have shown that 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can effectively inhibit the growth and survival of cancer cells, while also minimizing the risk of toxicity and other adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide as a research tool is its specificity for BTK, which allows for targeted inhibition of the enzyme without affecting other signaling pathways. This makes it an ideal tool for studying the role of BTK in cancer cell growth and survival. However, one limitation of 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in in vivo experiments.

Future Directions

There are several potential future directions for the development and application of 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide as a cancer treatment. These include exploring its use in combination with other targeted therapies, such as immune checkpoint inhibitors, and investigating its potential for use in the treatment of other types of cancer. Additionally, ongoing research is focused on optimizing the synthesis and formulation of 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide to improve its efficacy and minimize any potential adverse effects.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, including the preparation of various intermediates and the final coupling of these intermediates to form the desired product. The process typically involves the use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to monitor and optimize the reaction conditions.

Scientific Research Applications

2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been the subject of numerous scientific studies, both in vitro and in vivo, to evaluate its efficacy and safety as a potential cancer treatment. These studies have focused on a variety of cancer types, including lymphoma, leukemia, and solid tumors, and have demonstrated promising results in terms of tumor growth inhibition and increased survival rates.

properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

2-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H16ClN3O2/c1-12-5-8-15(16(22)10-12)20(26)24-17-11-14(7-6-13(17)2)21-25-19-18(27-21)4-3-9-23-19/h3-11H,1-2H3,(H,24,26)

InChI Key

WFEQQCOYANRAAG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.